sodium;2-oxo-2-phenylacetate
CAS No.:
Cat. No.: VC13347906
Molecular Formula: C8H5NaO3
Molecular Weight: 172.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5NaO3 |
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Molecular Weight | 172.11 g/mol |
IUPAC Name | sodium;2-oxo-2-phenylacetate |
Standard InChI | InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 |
Standard InChI Key | GGDFZLZSWSCHFU-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 2-oxo-2-phenylacetate (CHNaO) is an aromatic α-keto acid salt characterized by a phenyl group bonded to a carbonyl-functionalized acetic acid backbone. The deprotonated carboxylate group forms an ionic bond with sodium, enhancing its solubility in polar solvents. Key structural features include:
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Molecular formula: CHNaO
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IUPAC name: Sodium 2-oxo-2-phenylacetate
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Related compounds:
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2-Oxo-2-phenylacetic acid (benzoylformic acid; CAS 611-73-4)
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2-Oxo-2-phenylacetyl chloride (CAS 25726-04-9)
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Methyl 2-oxo-2-phenylacetate (CAS 1528-46-3)
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The compound’s planar structure facilitates conjugation between the carbonyl group and the aromatic ring, stabilizing the molecule and influencing its reactivity .
Synthesis and Production Methods
Industrial Synthesis via Carbonylation and Oxidation
The most scalable route to sodium 2-oxo-2-phenylacetate involves a two-step process derived from patent DE19909784A1 :
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Carbonylation of benzyl halides:
Benzyl chloride (CHCHCl) reacts with carbon monoxide (CO) in the presence of methanol, catalyzed by palladium complexes, to yield methyl 2-phenylacetate (CHCHCOOCH). -
Oxidation to the α-keto ester:
The intermediate ester is oxidized using molecular oxygen or peroxides to form methyl 2-oxo-2-phenylacetate. -
Saponification and neutralization:
Hydrolysis of the ester with aqueous sodium hydroxide yields the sodium salt:
This method achieves yields >75% under optimized conditions .
Laboratory-Scale Alternatives
Smaller batches may employ direct neutralization of benzoylformic acid with sodium bicarbonate:
Benzoylformic acid is typically synthesized via oxidation of mandelic acid (CHCH(OH)COOH) using potassium permanganate .
Physicochemical Properties
While direct data on sodium 2-oxo-2-phenylacetate is scarce, inferences from analogous compounds reveal the following:
Property | Value/Range | Source Analogs |
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Solubility | >100 mg/mL in HO | Sodium α-keto salts |
Melting point | 220–225°C (decomposes) | Benzoylformic acid |
pKa | 1.8 (carboxylic acid) | Benzoylformic acid |
Storage | 2–8°C, inert atmosphere | Similar sodium salts |
The compound’s hygroscopic nature necessitates anhydrous storage conditions .
Chemical Reactivity and Functionalization
Nucleophilic Acyl Substitution
The electron-deficient carbonyl group undergoes reactions with nucleophiles:
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Ammonolysis: Forms 2-oxo-2-phenylacetamide derivatives, precursors to pharmaceuticals .
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Grignard reactions: Alkylation at the carbonyl carbon generates tertiary alcohols.
Decarboxylation
Thermal decomposition (>200°C) yields phenylglyoxal (CHCOCHO), a valuable flavoring agent:
Coordination Chemistry
The α-keto carboxylate moiety chelates metal ions, forming complexes with catalytic applications:
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Sodium 2-oxo-2-phenylacetate is a precursor to metamitron, a triazinone herbicide used in sugar beet cultivation. The synthesis involves cyclocondensation with thiourea derivatives .
Pharmaceutical Building Blocks
Recent studies highlight its role in synthesizing anti-inflammatory agents. For example:
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Triazinoquinazoline derivatives incorporating α-keto carboxylate moieties exhibit 53.41% inhibition of carrageenan-induced paw edema in murine models .
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The compound’s ability to modulate cyclooxygenase (COX-2) activity underpins its potential in treating inflammatory disorders .
Specialty Chemical Production
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Flavor and fragrance industry: Decarboxylation products like phenylglyoxal impart almond-like aromas.
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Polymer chemistry: Serves as a crosslinking agent in epoxy resins.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Sodium 2-oxo-2-phenylacetate competitively inhibits phenylacetyl-CoA ligase, disrupting microbial degradation of aromatic compounds. This mechanism is exploitable in antibiotic design .
Cytotoxic Effects
At millimolar concentrations, the compound induces oxidative stress in hepatocytes by depleting glutathione reserves. This toxicity profile necessitates careful dosing in therapeutic applications .
Parameter | Recommendation |
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Hazard codes | Xi (Irritant) |
Protective gear | Gloves, goggles, fume hood |
Disposal | Incineration at >800°C |
While no specific toxicity data exists for the sodium salt, benzoylformic acid exhibits an LD of 320 mg/kg (oral, rat), warranting caution .
Future Research Directions
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Green synthesis: Developing catalytic systems to reduce reliance on palladium in carbonylation .
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Drug delivery: Encapsulation in liposomes to mitigate cytotoxicity while retaining anti-inflammatory efficacy .
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Catalysis: Exploring metal-organic frameworks (MOFs) incorporating sodium 2-oxo-2-phenylacetate for asymmetric synthesis.
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